A-D-Glucopyranosyl abscisate
Description
Contextualizing A-D-Glucopyranosyl Abscisate as an Abscisic Acid Conjugate
This compound is the principal and most widespread conjugated form of abscisic acid (ABA) found in higher plants. researchgate.netfrontiersin.org The formation of ABA-GE involves the attachment of a glucose molecule to the carboxyl group of ABA, creating an ester linkage. oup.comoup.com This process of glucosylation is a key mechanism for inactivating ABA. oup.comfrontiersin.org
The conjugation of ABA to form ABA-GE is a reversible process. oup.com While ABA-GE itself is biologically inactive, it can be rapidly converted back to the active hormone, free ABA, through hydrolysis. oup.commdpi.comebi.ac.uk This conversion is catalyzed by enzymes called β-glucosidases. mdpi.comnih.govresearchgate.net This dynamic interconversion between the active ABA and its inactive glucosyl ester form is a critical component of ABA homeostasis, allowing plants to finely tune their physiological responses. medchemexpress.comglpbio.comglpbio.com
The formation of ABA-GE is catalyzed by UDP-glucosyltransferases (UGTs). oup.comoup.com In Arabidopsis, UGT71C5 has been identified as a major enzyme responsible for this reaction. oup.com The inactive ABA-GE is then transported and stored in specific cellular compartments, primarily the vacuole and the endoplasmic reticulum. frontiersin.orgmdpi.comnih.govnih.gov This sequestration removes the hormonally active ABA from the cytosol, effectively controlling its concentration. nih.gov
Overview of its Significance in Plant Physiological Regulation and Homeostasis
This compound is integral to a plant's ability to regulate its physiological processes and maintain internal stability, particularly in response to environmental challenges. researchgate.net Its primary roles are as a storage and transport form of abscisic acid (ABA), and as a key player in managing ABA levels for various developmental and stress-related responses. oup.com
Stress Response: One of the most significant functions of ABA-GE is its role in a plant's response to abiotic stress, such as drought, salinity, and cold. researchgate.netmdpi.com Under stressful conditions, plants need to rapidly increase their levels of active ABA to initiate protective measures like stomatal closure to reduce water loss. researchgate.net The hydrolysis of stored ABA-GE provides a quick release of free ABA, much faster than de novo synthesis, allowing for a swift response to the stressor. oup.commedchemexpress.comglpbio.comglpbio.com For instance, dehydration can trigger an increase in ABA-GE hydrolysis within 30 minutes. oup.com
Long-Distance Signaling: ABA-GE is considered a long-distance transport form of ABA. oup.com Being more hydrophilic than free ABA, it can be transported through the xylem from the roots to the shoots. oup.com This allows roots sensing water stress to send a signal to the leaves, where apoplastic β-glucosidases can then release free ABA from the transported ABA-GE, leading to stomatal closure. oup.comnih.gov
Developmental Processes: Beyond stress responses, ABA-GE is involved in fundamental developmental processes. The balance between ABA and its conjugated form is crucial for seed dormancy and germination. oup.comannualreviews.org High levels of ABA promote dormancy, and a decrease in the ABA/ABA-GE ratio is associated with the transition to germination. annualreviews.org
Homeostasis and Accumulation: The accumulation of ABA-GE serves as an indicator of past stress events. researchgate.net Following relief from stress, the level of ABA-GE often does not decline immediately, suggesting it acts as a cumulative marker of the water stress a leaf has experienced. researchgate.net This stored pool of ABA-GE can then be mobilized during subsequent stress periods. The transport of ABA-GE into the vacuole is an active process mediated by ATP-binding cassette (ABC) transporters and proton-antiport mechanisms, ensuring the continuous sequestration of this inactive form from the cytosol. nih.govnih.gov
Interactive Data Table: Key Research Findings on this compound
| Finding | Organism Studied | Significance | Reference(s) |
| Hydrolysis of ABA-GE is a rapid response to dehydration, increasing ABA levels locally. | Arabidopsis thaliana | Demonstrates the quick mobilization of active ABA from its stored form during stress. | oup.com |
| Multiple rice β-glucosidases can hydrolyze ABA-GE, suggesting a broad role in phytohormone regulation. | Oryza sativa (rice) | Highlights the enzymatic machinery for ABA release and its potential for fine-tuning stress responses. | mdpi.comnih.govresearchgate.net |
| ABA-GE is a major long-distance transport form of ABA, moving from roots to shoots via the xylem. | General (conceptual models) | Explains how roots can signal stress to the rest of the plant. | oup.com |
| UGT71C5 is a key enzyme in the glucosylation of ABA to form ABA-GE, crucial for ABA homeostasis. | Arabidopsis thaliana | Identifies a specific genetic component controlling the formation of ABA-GE. | oup.com |
| ABA-GE is sequestered in the vacuole, effectively removing active ABA from the cytosol. | Xanthium strumarium, Vicia faba | Shows the cellular compartmentalization strategy for regulating hormone activity. | nih.gov |
| Vacuolar transport of ABA-GE is mediated by ABC transporters and proton-antiport mechanisms. | Arabidopsis thaliana | Elucidates the molecular mechanisms for transporting ABA-GE into its storage compartment. | nih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
21414-42-6 |
|---|---|
Molecular Formula |
C21H30O9 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19+,21-/m1/s1 |
InChI Key |
HLVPIMVSSMJFPS-VTEUUMMASA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |
Origin of Product |
United States |
Biosynthesis and Catabolism of A D Glucopyranosyl Abscisate
Enzymatic Conjugation Pathways: Formation of A-D-Glucopyranosyl Abscisate
The formation of this compound from abscisic acid is a crucial step in deactivating and storing the hormone. This process is primarily carried out by a specific class of enzymes known as UDP-glucosyltransferases.
Role of UDP-Glucosyltransferases (UGTs) in Abscisic Acid Glucosylation
UDP-glucosyltransferases (UGTs) are a large family of enzymes that play a vital role in the glycosylation of various small molecules, including plant hormones. juniperpublishers.com They catalyze the transfer of a glucose moiety from a UDP-glucose donor to an acceptor molecule, in this case, abscisic acid. biorxiv.orgmaxapress.com This conjugation results in the formation of ABA-GE, a more water-soluble and biologically inactive form of ABA. wikipedia.orgresearchgate.net The glucosylation of ABA is a key mechanism for maintaining ABA homeostasis, allowing the plant to store the hormone in an inactive form, primarily in the vacuole and endoplasmic reticulum. wikipedia.orgmedchemexpress.com This process is reversible, providing a readily available pool of ABA that can be quickly released when needed. nih.govnih.gov
Identification and Characterization of Specific UGT Subfamilies (e.g., UGT71B, UGT71C)
Within the extensive UGT superfamily, specific subfamilies have been identified as being primarily responsible for ABA glucosylation. In the model plant Arabidopsis thaliana, members of the UGT71 family, particularly the UGT71B and UGT71C subfamilies, have been extensively studied for their role in ABA metabolism. nih.govmaxapress.com
UGT71B Subfamily: Enzymes such as UGT71B6, UGT71B7, and UGT71B8 have been shown to catalyze the formation of ABA-GE. maxapress.com The expression of the genes encoding these enzymes is often induced by ABA itself, as well as by abiotic stresses like high salinity and osmotic stress, indicating their importance in stress response pathways. maxapress.com
UGT71C Subfamily: UGT71C5 has been identified as a major glucosyltransferase involved in ABA homeostasis in Arabidopsis. nih.govnih.gov Studies have shown that UGT71C5 effectively glucosylates ABA both in laboratory settings (in vitro) and within the plant (in vivo). nih.govnih.gov Plants with reduced UGT71C5 expression exhibit higher levels of free ABA and, consequently, show enhanced drought resistance. nih.gov Conversely, overexpression of UGT71C5 leads to lower ABA levels and reduced drought tolerance. nih.gov
The characterization of these UGT subfamilies has provided significant insight into the molecular mechanisms controlling ABA levels in plants. The table below summarizes key UGT enzymes involved in ABA glucosylation.
| Enzyme Family | Specific Enzyme | Organism | Function |
| UGT71B | UGT71B6 | Arabidopsis thaliana | Catalyzes the formation of ABA-GE. maxapress.com |
| UGT71B | UGT71B7 | Arabidopsis thaliana | Catalyzes the formation of ABA-GE. maxapress.com |
| UGT71B | UGT71B8 | Arabidopsis thaliana | Catalyzes the formation of ABA-GE. maxapress.com |
| UGT71C | UGT71C5 | Arabidopsis thaliana | A major enzyme for ABA glucosylation and homeostasis. nih.govnih.gov |
| UGT71 | FveUGT71B1 | Fragaria vesca (Strawberry) | Expression correlates with an increase in ABA-GE. researchgate.net |
| UGT71 | FveUGT71B7 | Fragaria vesca (Strawberry) | Expression correlates with an increase in ABA-GE. researchgate.net |
Enantioselectivity in this compound Synthesis
Abscisic acid exists as two enantiomers, the naturally occurring (+)-ABA and the synthetic (-)-ABA. Research has shown that UGT enzymes can exhibit selectivity in which enantiomer they glucosylate. For instance, UGT71B6 from Arabidopsis thaliana has demonstrated a high degree of enantioselectivity, preferentially glucosylating the natural (+)-ABA, while being a poor substrate for (-)-ABA. researchgate.net This specificity is significant as it suggests a finely tuned mechanism for regulating the active form of the hormone within the plant.
Enzymatic Deconjugation Pathways: Release of Active Abscisic Acid
The release of active ABA from its inactive storage form, ABA-GE, is a rapid response mechanism to various stimuli, particularly abiotic stress. This deconjugation is catalyzed by another class of enzymes, the β-glucosidases.
Role of β-Glucosidases in this compound Hydrolysis
β-Glucosidases are hydrolytic enzymes that cleave the β-glycosidic bond in various glycosides. bohrium.comnih.gov In the context of ABA metabolism, they are responsible for the hydrolysis of ABA-GE, releasing free, active ABA and glucose. researchgate.netwikipedia.org This process is a critical component of a plant's ability to quickly increase its ABA levels in response to environmental stresses such as drought and high salinity. medchemexpress.comamazonaws.com The hydrolysis of ABA-GE is considered a one-step conversion that provides a rapid mechanism for regulating stomatal aperture and other ABA-mediated responses. plos.org This deconjugation can occur in different cellular compartments, including the endoplasmic reticulum and the vacuole. researchgate.netamazonaws.com
Identification and Characterization of Specific β-Glucosidase Homologs (e.g., AtBG1, AtBG2)
Several specific β-glucosidase homologs have been identified and characterized for their role in hydrolyzing ABA-GE. In Arabidopsis thaliana, two key enzymes, AtBG1 and AtBG2, have been extensively studied. amazonaws.comresearchgate.net
AtBG1: This β-glucosidase is localized to the endoplasmic reticulum. nih.govresearchgate.net Plants lacking a functional AtBG1 exhibit phenotypes consistent with ABA deficiency, such as increased sensitivity to dehydration and impaired stomatal closure. nih.gov This indicates that AtBG1 plays a crucial role in providing a rapid supply of ABA for stress responses. plos.org
AtBG2: AtBG2 is a vacuolar β-glucosidase homolog that also hydrolyzes ABA-GE to produce active ABA. nih.gov The expression of AtBG2 is induced by dehydration stress. researchgate.net While both AtBG1 and AtBG2 contribute to ABA production from ABA-GE, they are localized in different cellular compartments, suggesting distinct or complementary roles in ABA homeostasis. researchgate.netnih.gov The presence of multiple β-glucosidases for ABA-GE hydrolysis highlights the importance of this pathway in plant physiology. nih.gov
The identification of these enzymes has clarified how plants can quickly mobilize their ABA reserves. The table below details key β-glucosidase homologs involved in ABA-GE hydrolysis.
| Enzyme Family | Specific Enzyme | Organism | Cellular Localization | Function |
| β-Glucosidase | AtBG1 | Arabidopsis thaliana | Endoplasmic Reticulum | Hydrolyzes ABA-GE to release active ABA, crucial for abiotic stress response. nih.govresearchgate.net |
| β-Glucosidase | AtBG2 | Arabidopsis thaliana | Vacuole | Hydrolyzes ABA-GE to release active ABA, important in osmotic stress response. researchgate.netnih.gov |
| β-Glucosidase | HvBG8 | Hordeum vulgare (Barley) | Not specified | Involved in the deconjugation of ABA-glucose esters. researchgate.net |
Interplay between Abscisic Acid Biosynthesis, Catabolism, and this compound Metabolism
The regulation of abscisic acid (ABA) levels in plants is a complex process governed by a dynamic equilibrium between its biosynthesis, catabolism, and the metabolism of its conjugated forms, primarily this compound (ABA-GE). This intricate interplay ensures that the concentration of active ABA is finely tuned to meet the physiological needs of the plant under both normal and stress conditions. tandfonline.comoup.comfrontiersin.org
The formation of ABA-GE, an inactive form of ABA, is a key catabolic pathway that removes excess active ABA from the cytosol. frontiersin.orgoup.com This conjugation is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs). tandfonline.comnih.gov In Arabidopsis thaliana, several UGTs have been identified to have activity towards ABA, with UGT71C5 being a major contributor to ABA-GE formation. nih.govnih.gov The overexpression of certain UGTs, such as UGT71B6, has been shown to lead to a significant accumulation of ABA-GE, although it may have a minimal effect on the free ABA levels under standard conditions. researchgate.net This suggests a robust homeostatic mechanism that compensates for the increased conjugation.
Conversely, the release of active ABA from the inactive ABA-GE pool is a rapid response mechanism to environmental stresses like dehydration and high salinity. mdpi.commedchemexpress.com This hydrolysis is mediated by β-glucosidase enzymes (BGs). oup.comwikipedia.org In Arabidopsis, AtBG1 and AtBG2 are two key β-glucosidases that hydrolyze ABA-GE in the endoplasmic reticulum and vacuole, respectively, to rapidly increase the pool of active ABA. plos.orgnih.gov This process allows for a swift physiological response without relying solely on the de novo biosynthesis pathway, which is a more time-consuming process. plos.orgoup.com
The expression of genes involved in ABA biosynthesis, catabolism, and ABA-GE metabolism is tightly regulated and interconnected. For instance, studies have shown that modulating the expression of UGTs can affect the expression of genes encoding ABA 8'-hydroxylases (CYP707A), which are key enzymes in the oxidative catabolism of ABA. oup.com Plants with reduced levels of certain UGTs exhibited higher expression of CYP707A genes, while plants overexpressing these UGTs showed lower CYP707A expression. oup.com This indicates a compensatory mechanism where the plant cell adjusts the rate of ABA degradation in response to changes in the rate of ABA conjugation.
Furthermore, the de novo biosynthesis of ABA is also linked to ABA-GE metabolism. Under stress conditions, there is an upregulation of genes involved in ABA biosynthesis, such as those encoding 9-cis-epoxycarotenoid dioxygenase (NCED), the rate-limiting enzyme in the pathway. frontiersin.orgoeno-one.eu Simultaneously, the hydrolysis of stored ABA-GE provides an immediate source of active ABA. frontiersin.org This dual approach ensures a rapid and sustained increase in ABA levels to cope with the stress. For example, after rehydration following drought stress, certain ABA receptors (RCAR12 and RCAR13) have been found to enhance the activity of UGT71C5, promoting the glycosylation of excess ABA into ABA-GE, thereby quickly reducing active ABA levels and allowing the plant to return to normal growth. nih.gov
The subcellular compartmentalization of these processes also plays a crucial role. ABA-GE is synthesized in the cytoplasm and then transported into the vacuole and possibly the endoplasmic reticulum for storage. medchemexpress.commdpi.comnih.govnih.gov This sequestration removes it from the active ABA pool. nih.gov The release of ABA from these compartments by specific β-glucosidases allows for localized and rapid increases in ABA concentration where it is needed. oup.comnih.gov
Table 1: Key Enzymes in this compound Metabolism and their Interaction with ABA Biosynthesis and Catabolism
| Enzyme Family | Specific Enzyme (Example) | Function | Interaction with ABA Pathways | Reference |
| UDP-glucosyltransferases (UGTs) | UGT71C5, UGT71B6 (Arabidopsis) | Catalyzes the conjugation of ABA to glucose to form ABA-GE. | Competes with ABA catabolic enzymes (CYP707As) for free ABA. Overexpression can alter the expression of CYP707A genes. | oup.comnih.govresearchgate.net |
| β-glucosidases (BGs) | AtBG1, AtBG2 (Arabidopsis) | Hydrolyzes ABA-GE to release active ABA. | Provides a rapid source of active ABA, complementing the slower de novo biosynthesis pathway, especially under stress. | oup.comnih.govoup.com |
| ABA 8'-hydroxylases | CYP707A1-4 (Arabidopsis) | Catalyzes the irreversible oxidative catabolism of ABA. | Expression levels are influenced by the rate of ABA-GE formation, indicating a feedback mechanism to maintain ABA homeostasis. | tandfonline.comoup.com |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | NCEDs | Rate-limiting enzyme in the de novo biosynthesis of ABA. | Upregulated during stress along with the hydrolysis of ABA-GE to ensure a robust ABA response. | frontiersin.orgoeno-one.eu |
Cellular and Intercellular Dynamics of A D Glucopyranosyl Abscisate
Subcellular Compartmentation
The distribution of ABA-GE within a cell is not uniform. Instead, it is concentrated in specific organelles, which isolates it from the active ABA pool in the cytosol and other compartments. This sequestration is a key mechanism for maintaining ABA homeostasis. nih.govfrontiersin.org
Research has consistently shown that ABA-GE primarily accumulates in the vacuoles of plant cells. nih.govfrontiersin.orgnih.gov This large organelle serves as a significant storage site for the conjugated, inactive form of ABA. nih.gov Studies on various plant species, including Xanthium strumarium and Vicia faba, have demonstrated high concentrations of ABA-GE within isolated vacuoles. nih.govnih.gov For instance, in vacuoles isolated from Vicia faba leaf protoplasts, 91% of the total cellular ABA-GE was found within this compartment. nih.gov This sequestration in the vacuole renders ABA-GE metabolically inert, meaning it does not decline even after the plant recovers from the water stress that triggered its synthesis. nih.govnih.gov
In addition to the vacuole, there is evidence to suggest that ABA-GE is also present in the endoplasmic reticulum (ER). nih.govnih.govmedchemexpress.comglpbio.com The identification of an ER-localized β-glucosidase, an enzyme that hydrolyzes ABA-GE to release free ABA, strongly implies the presence of its substrate, ABA-GE, within the ER lumen. nih.govoup.com This suggests that the ER may also function as a storage compartment for ABA-GE, from which active ABA can be rapidly released into the cytosol under specific conditions. nih.govmedchemexpress.comglpbio.com
The subcellular localization of ABA-GE contrasts sharply with that of free, active ABA. While ABA-GE is predominantly sequestered in the vacuole and to some extent in the ER, free ABA is found primarily in the extravacuolar compartments, which include the cytosol and chloroplasts. nih.govnih.gov In mesophyll cells of Xanthium, experimental evidence showed that free ABA was located in a compartment inaccessible to dimethyl sulfoxide (B87167) (DMSO), presumed to be the chloroplast, whereas ABA-GE was in a DMSO-accessible compartment, the vacuole. nih.gov Similarly, in Vicia faba, only about 22% of the total free ABA was found in the vacuole, with the rest residing in other cellular compartments. nih.gov This differential compartmentation is crucial for controlling the plant's response to stress, as it separates the large pool of inactive, stored hormone from the smaller, active pool that directly participates in signaling pathways. nih.govnih.gov
Accumulation in Vacuoles and Endoplasmic Reticulum
Long-Distance Transport and Signaling
A-D-Glucopyranosyl abscisate, the primary conjugated and inactive form of abscisic acid (ABA), is integral to a plant's ability to communicate long-distance signals, particularly from the roots to the shoots in response to environmental cues. researchgate.netfrontiersin.org This transportable reservoir of ABA allows plants to mount a coordinated response to stress throughout the organism. medchemexpress.com
Presence and Movement in Xylem Sap
This compound (ABA-GE) is a well-documented component of xylem sap in numerous plant species. nih.govoup.com Its presence in this vascular tissue, which is responsible for transporting water and nutrients from the roots to the rest of the plant, positions it as a potential long-distance signaling molecule. researchgate.net Research has confirmed that endogenous ABA-GE is formed within the cytosol of root cells, transported symplastically into xylem parenchyma cells, and subsequently released into the xylem vessels for transport. nih.gov
The physicochemical properties of ABA-GE are key to its role in long-distance transport. As a hydrophilic molecule, it is readily transported within the aqueous environment of the xylem. oup.com This characteristic allows it to move through the stem without significant loss or sequestration into the surrounding parenchyma tissues, ensuring the signal can efficiently reach its destination in the shoots. oup.comnih.gov
Studies have shown that the concentration of ABA-GE in the xylem sap can change dramatically in response to environmental conditions. Research on sunflower plants subjected to drought stress revealed a significant increase in ABA conjugates.
Table 1: Concentration of Free and Conjugated Abscisic Acid in Xylem Sap of Sunflower Plants Under Normal and Drought Conditions
Data illustrates the substantial increase in both free ABA and its conjugates in the xylem sap of sunflower plants when soil water potential decreases (indicating drought stress). The data for conjugated ABA represents alkaline-hydrolysable conjugates, primarily ABA-GE. Adapted from Hansen and Dörffling, 1999. oup.com
| Condition | Soil Water Potential (MPa) | Free ABA Concentration (nmol m-3) | Conjugated ABA Concentration (nmol m-3) |
|---|---|---|---|
| Well-watered | -0.2 | ~100 | ~200 |
| Drought-stressed | -1.0 | ~2000 | ~1800 |
In these experiments, the concentration of alkaline-hydrolysable ABA conjugates in the xylem sap of stressed plants was approximately 9-fold higher than that of unstressed plants. oup.com Similarly, the concentration of enzyme-hydrolysable ABA conjugates increased by a factor of 62. oup.com This demonstrates a clear link between environmental stress perceived by the roots and the loading of ABA-GE into the long-distance transport stream.
Proposed Role in Root-to-Shoot Signaling Under Stress
The presence and stress-induced accumulation of this compound in xylem sap form the basis of its proposed role as a critical root-to-shoot stress signal. oup.comnih.gov According to this hypothesis, roots sense adverse soil conditions, such as drying, and respond by synthesizing ABA, a portion of which is converted to ABA-GE. oup.com This inactive conjugate is then transported via the xylem to the leaves. nih.gov
Upon arrival in the leaf apoplast (the space outside the cell membrane), ABA-GE can be hydrolyzed by apoplastic β-glucosidases, releasing active ABA directly to target cells, such as guard cells, to regulate stomatal aperture and reduce water loss. nih.govoup.comoup.com The activity of these apoplastic enzymes has been shown to increase when plants are subjected to salt stress, suggesting a regulated mechanism for signal conversion. oup.comnih.gov This makes ABA-GE an ideal candidate for a mobile signal that can be activated in situ where the response is required. oup.com
Recent research in Arabidopsis thaliana has identified specific transporters involved in this process.
Table 2: Role of AtABCG25 Transporter in Root-to-Shoot Translocation of ABA and ABA-GE
Summary of findings from studies on the atabcg25 mutant in Arabidopsis thaliana, indicating the transporter's role in the long-distance movement of ABA and its conjugate. Adapted from Kuromori et al., 2024. nih.gov
| Measurement | Condition | Finding in atabcg25 mutant compared to Wild Type (WT) | Implication |
|---|---|---|---|
| Root-to-Shoot Translocation of ABA & ABA-GE | Non-drought | Substantially impaired | AtABCG25 directly mediates the export of ABA and ABA-GE into the xylem. nih.gov |
| Drought | Substantially impaired |
Physiological and Developmental Roles of A D Glucopyranosyl Abscisate
Regulation of Abscisic Acid Homeostasis
The maintenance of appropriate levels of active abscisic acid, a process known as ABA homeostasis, is critical for normal plant function. medchemexpress.commedchemexpress.comchemsrc.com This balance is dictated by the rates of ABA biosynthesis, catabolism, and the reversible conjugation of ABA to form ABA-GE. oup.com ABA-GE plays a dual role in this regulatory network, serving as both a key catabolite for removing excess ABA from the cytosol and as a readily available source for the rapid release of active ABA when needed. medchemexpress.commedchemexpress.comchemsrc.comnih.gov
A-D-Glucopyranosyl abscisate functions as the primary storage form of abscisic acid in plants. researchgate.net This inactive conjugate is formed through the esterification of a glucose molecule to the carboxyl group of ABA, a process catalyzed by enzymes known as UDP-glucosyltransferases (UGTs). oup.comresearchgate.net This conversion serves to inactivate ABA and sequester it, preventing it from interacting with its receptors and triggering downstream signaling pathways.
Research has shown that ABA-GE accumulates in specific cellular compartments, primarily the vacuole and the endoplasmic reticulum. medchemexpress.commedchemexpress.comchemsrc.comresearchgate.netglpbio.com Studies on mesophyll cells from species like Xanthium strumarium and Vicia faba have demonstrated that the vast majority of cellular ABA-GE is sequestered within the vacuole. nih.govnih.gov This compartmentalization effectively removes the conjugated hormone from the active ABA pool in the cytoplasm, rendering it metabolically inert. nih.govnih.gov The level of ABA-GE can build up over time, particularly following repeated stress events, and does not readily decline upon recovery, suggesting it may act as a long-term reservoir and a cumulative indicator of past stresses the plant has endured. researchgate.net
While conjugation to ABA-GE represents an inactivation and storage pathway, this process is reversible. nih.gov The rapid hydrolysis of ABA-GE to release free, active ABA is a critical mechanism for plants to respond swiftly to environmental challenges. medchemexpress.commedchemexpress.comchemsrc.comglpbio.comglpbio.com This deconjugation is catalyzed by a class of enzymes called β-glucosidases. wikipedia.orgnih.gov
These enzymes are located in the endoplasmic reticulum and vacuoles, the same compartments where ABA-GE is stored. medchemexpress.comnih.govglpbio.com When a plant encounters stress, such as dehydration, specific β-glucosidases, like AtBG1 in Arabidopsis, are activated. nih.govresearchgate.net Research indicates that stress can induce the polymerization of the AtBG1 enzyme, leading to a substantial (up to four-fold) increase in its enzymatic activity. nih.govresearchgate.net This activation allows for the immediate breakdown of the stored ABA-GE pool, causing a rapid surge in the concentration of active ABA in the cytosol. nih.gov This mechanism enables the plant to mount a quick defense response, such as stomatal closure to conserve water, often faster than would be possible through de novo biosynthesis alone. researchgate.net
This compound as a Storage Form and Reservoir of Abscisic Acid
Involvement in Abiotic Stress Responses
ABA-GE is a key player in mediating plant responses to a variety of abiotic stresses. Its role as a readily accessible source of active ABA allows plants to quickly adapt their physiology to challenging environmental conditions, including drought, high salinity, and cold. nih.govannualreviews.org
During periods of water deficit, plants must rapidly initiate protective measures, with the regulation of stomatal aperture being one of the most critical. frontiersin.org The hydrolysis of ABA-GE is a cornerstone of this response. medchemexpress.commedchemexpress.comchemsrc.comnih.gov When plants experience dehydration, the demand for active ABA increases dramatically. researchgate.net This demand is met through two coordinated processes: the upregulation of ABA biosynthesis and the rapid deconjugation of stored ABA-GE. frontiersin.org
Studies in various plant species have confirmed this mechanism. In Xanthium, ABA-GE is synthesized in the leaves during water stress. nih.gov Transcriptomic analysis of tea plants (Camellia sinensis) under drought conditions revealed that the gene encoding the ABA-GE degrading enzyme, β-glucosidase (BG1), was significantly triggered. plos.org Similarly, in tobacco plants subjected to water stress, the sharp increase in endogenous active ABA was attributed to the hydrolysis of ABA-GE. researchgate.net This rapid release of ABA from its conjugate form is essential for triggering stomatal closure to reduce water loss through transpiration, thereby enhancing the plant's tolerance and survival during drought. researchgate.netfrontiersin.org
| Plant Species | Stress Type | Key Findings | References |
|---|---|---|---|
| Xanthium strumarium | Drought / Water Stress | ABA-GE is synthesized in leaves during water stress and accumulates in vacuoles. Its level increases after repeated wilting-recovery cycles. | nih.govnih.gov |
| Arabidopsis thaliana | Drought, Salt, Osmotic Stress | Deconjugation of ABA-GE by β-glucosidase (AtBG1) in the ER and vacuole allows for the rapid formation of free ABA. Loss of AtBG1 leads to stress-sensitive phenotypes. | nih.govresearchgate.netnih.gov |
| Camellia sinensis (Tea Plant) | Drought Stress | Transcriptomic data shows the gene for the ABA-GE degrading enzyme (BG1) is triggered under drought stress, indicating its role in releasing active ABA. | plos.org |
| Nicotiana tabacum (Tobacco) | Water Stress | A dramatic increase in endogenous ABA during water stress is linked to the hydrolysis of ABA-GE by β-glucosidases. | researchgate.net |
| General | Salt & Osmotic Stress | ABA-GE levels in the xylem sap increase under salt and osmotic stress, suggesting its role in long-distance signaling and stress response. | nih.gov |
The accumulation of salts in the soil and resulting osmotic stress pose significant threats to plant survival. The ABA signaling pathway is central to orchestrating adaptive responses to these conditions. nih.govannualreviews.org The deconjugation of ABA-GE to release active ABA is a conserved mechanism employed by plants to cope with salt and osmotic stress. medchemexpress.commedchemexpress.comchemsrc.comnih.gov Research has shown that under these stress conditions, β-glucosidases are activated to hydrolyze the stored ABA-GE pool. medchemexpress.comnih.govglpbio.com Furthermore, studies have detected increased levels of ABA-GE in the xylem sap of plants under salt and osmotic stress, suggesting that this conjugate may be involved in root-to-shoot signaling to communicate the stress perceived by the roots to the rest of the plant. nih.gov
| Enzyme Class | Specific Enzyme Example | Process | Cellular Location | Function | References |
|---|---|---|---|---|---|
| UDP-glucosyltransferase (UGT) | UGT71C5 | Conjugation (Formation of ABA-GE) | Cytosol | Catalyzes the addition of glucose to ABA, forming the inactive storage form ABA-GE. Helps regulate ABA homeostasis. | oup.comresearchgate.net |
| β-glucosidase (BG) | AtBG1 | Deconjugation (Hydrolysis of ABA-GE) | Endoplasmic Reticulum, Vacuole | Hydrolyzes ABA-GE to release free, active ABA, enabling a rapid response to abiotic stresses like drought and high salinity. | wikipedia.orgnih.govresearchgate.netnih.gov |
Salt and Osmotic Stress Responses
Role in Plant Developmental Processes
This compound is integrally involved in several key plant developmental processes. Its hydrolysis to release active ABA allows for precise temporal and spatial control over these events.
The balance between ABA and gibberellin (GA) is a primary determinant of seed dormancy and germination, with ABA promoting dormancy and inhibiting germination. frontiersin.org this compound acts as a significant reservoir of ABA within the seed. mdpi.com During seed development and maturation, high levels of ABA are necessary to induce dormancy and prevent premature germination (vivipary). frontiersin.organnualreviews.org This ABA is partly stored as ABA-GE. mdpi.com
Research has shown that the levels of ABA-GE can increase during specific stages of seed development. nih.gov The transition from a dormant to a germinative state is often associated with a decrease in ABA levels, which can be regulated by both the catabolism of ABA and the conjugation of ABA to form ABA-GE. frontiersin.org Conversely, the release of active ABA from ABA-GE through the action of β-glucosidases is a critical step in reinforcing dormancy under unfavorable conditions. researchgate.netnih.gov For instance, in Arabidopsis, the catabolic enzyme CYP707A2 plays a major role in reducing ABA levels during early seed imbibition, facilitating germination. annualreviews.org Mutants deficient in this enzyme show hyperdormancy. annualreviews.org The regulation of ABA-GE levels, therefore, provides a mechanism to fine-tune the ABA concentration required for maintaining dormancy or permitting germination. oup.com
| Process | Role of this compound (ABA-GE) | Key Regulatory Enzymes | References |
|---|---|---|---|
| Seed Dormancy | Serves as a storage form of ABA, helping to maintain high endogenous ABA levels required for dormancy induction and maintenance. | UDP-glucosyltransferases (UGTs) for synthesis; β-glucosidases for hydrolysis. | nih.govfrontiersin.orgmdpi.com |
| Germination | Hydrolysis of ABA-GE to ABA can inhibit germination under stress. Regulation of ABA-GE levels contributes to the decrease in active ABA required for germination to proceed. | CYP707A family (ABA catabolism), β-glucosidases. | frontiersin.organnualreviews.org |
The regulation of stomatal aperture is a critical physiological process for controlling water loss through transpiration and CO2 uptake for photosynthesis. frontiersin.orgnih.gov ABA is a primary signal for inducing stomatal closure, particularly in response to drought stress. nih.govwikipedia.org this compound plays a key role in this process by providing a rapidly mobilizable source of active ABA in the guard cells, the cells that form the stomatal pore. nih.govplos.org
While ABA can be synthesized de novo, this is a relatively slow process. plos.org The hydrolysis of ABA-GE stored in the vacuole and endoplasmic reticulum of guard cells by β-glucosidases offers a much faster mechanism to increase cytosolic ABA concentrations. researchgate.netnih.govnih.gov This rapid release of ABA initiates a signaling cascade that leads to the efflux of ions from the guard cells, a decrease in turgor pressure, and consequently, stomatal closure. nih.gov Studies on Arabidopsis mutants lacking the β-glucosidase AtBG1 have shown impaired stomatal closure in response to water deficit, highlighting the importance of ABA-GE hydrolysis in this response. plos.org Furthermore, ABA-GE is found in the xylem sap and its levels can increase under stress, suggesting it may also act as a long-distance signal from the roots to the shoots, where it can be converted to active ABA in the leaves to regulate stomatal function. nih.govusp.br
| Stimulus | Role of this compound (ABA-GE) | Mechanism | References |
|---|---|---|---|
| Drought Stress | Provides a rapid source of active ABA for stomatal closure. | Hydrolysis of stored ABA-GE in guard cells by β-glucosidases (e.g., AtBG1) increases cytosolic ABA, triggering ion efflux and stomatal closure. | nih.govplos.org |
| Root-to-Shoot Signaling | Acts as a potential long-distance stress signal. | Transported via xylem sap from roots to leaves, where it is converted to active ABA to regulate stomatal aperture. | nih.govusp.br |
In non-climacteric fruits, such as strawberries, ABA is a key hormone that promotes ripening. oup.comnih.gov The accumulation of ABA during ripening triggers a range of processes that contribute to fruit quality, including color development (anthocyanin accumulation), flavor formation, and softening. oup.com this compound is involved in regulating the levels of active ABA during this process. oup.com
The concentration of ABA in the fruit is determined by the balance between its biosynthesis, catabolism, and conjugation to form ABA-GE. oup.com During strawberry fruit development, the expression of genes encoding for abscisate β-glucosyltransferase (AOG), the enzyme that synthesizes ABA-GE, corresponds with the increase in both ABA-GE and total ABA content. oup.comresearchgate.net This indicates that the formation of ABA-GE is an active process during ripening. While ABA-GE itself is inactive, its presence as a major conjugate suggests it is a key component in the homeostatic regulation of ABA levels, ensuring that the concentration of the active hormone is appropriate for the specific stage of ripening. mdpi.comoup.com The reversible nature of this conjugation allows the plant to fine-tune the ripening process in response to various developmental and environmental signals. nih.gov
ABA is known to be involved in promoting leaf senescence and influencing root architecture. nih.gov The role of this compound in these processes is linked to its function as a precursor to active ABA. In the context of leaf senescence, an increase in ABA levels is a contributing factor. The hydrolysis of stored ABA-GE can provide a source for this increase. nih.gov
Regarding root development, ABA can modulate lateral root formation. nih.gov While the direct role of ABA-GE in lateral root development is less characterized, its transport and subsequent conversion to ABA in root tissues would be a mechanism to influence local ABA concentrations and thereby impact root system architecture.
Fruit Ripening and Quality Control
Interactions with Other Phytohormone Pathways
The physiological effects of this compound, mediated through the release of active ABA, are often modulated by complex interactions with other phytohormone signaling pathways. This crosstalk is essential for integrating various signals and coordinating plant growth and development.
Ethylene (B1197577): The interaction between ABA and ethylene is complex and can be both synergistic and antagonistic depending on the developmental process. In some cases, ABA can enhance ethylene production. researchgate.net For example, in water-stressed citrus seedlings, ABA accumulation in the roots is required for the subsequent ethylene-induced leaf abscission. researchgate.net Treatment of Xanthium leaves with ethylene has been shown to stimulate ABA metabolism. researchgate.net The regulation of ABA levels through the synthesis and hydrolysis of ABA-GE is therefore interconnected with ethylene signaling in processes like stress-induced leaf abscission and fruit ripening. oup.comresearchgate.net
Cytokinins: Cytokinins and ABA often act antagonistically. Cytokinins generally promote cell division and growth, while ABA is often inhibitory. frontiersin.org In the context of stomatal regulation, cytokinins can promote stomatal opening and can inhibit ABA-induced stomatal closure. frontiersin.org This antagonism highlights the importance of the balance between these two hormones. The release of ABA from ABA-GE can shift this balance, favoring stomatal closure under stress conditions. frontiersin.org
| Interacting Phytohormone | Nature of Interaction with ABA (from ABA-GE) | Developmental/Physiological Process | References |
|---|---|---|---|
| Ethylene | Synergistic/Antagonistic | Leaf abscission, fruit ripening, photoperiodic flower induction. | oup.comresearchgate.netresearchgate.net |
| Cytokinins | Antagonistic | Stomatal regulation, growth and development. | frontiersin.org |
| Auxins | Antagonistic/Synergistic | Fruit development, root architecture, seed dormancy. | oup.comresearchgate.net |
Molecular and Genetic Regulation of A D Glucopyranosyl Abscisate Metabolism and Function
Transcriptional Regulation of A-D-Glucopyranosyl Abscisate Metabolic Genes
The formation and hydrolysis of ABA-GE are catalyzed by UDP-glucosyltransferases (UGTs) and β-glucosidases, respectively. The expression of the genes encoding these enzymes is tightly controlled in response to developmental cues and environmental stresses.
Key genes involved in ABA-GE metabolism, such as those encoding UGTs and β-glucosidases, are transcriptionally regulated by various stress conditions. For instance, in Arabidopsis thaliana, the expression of UGT71B6, UGT71B7, and UGT71B8 is induced by osmotic stress. plos.org Similarly, drought stress significantly upregulates the expression of AhUGT71K1 in peanut leaves. plos.org Temperature stress also modulates the expression of genes involved in ABA-GE metabolism in an organ-specific manner. nih.gov For example, the UGT71B6 gene, which is involved in the conjugation of ABA to form ABA-GE, shows unique organ-specific expression patterns in response to both cold and heat stress. nih.gov
Furthermore, the expression of ABA-responsive genes is influenced by the levels of ABA-GE and free ABA. In Arabidopsis, downregulation of UGT71C5 leads to increased expression of ABA-responsive genes like CYP707A2, RD29A, RD29B, Rab18, and ABI5, while its overexpression has the opposite effect. oup.com This indicates a feedback mechanism where the metabolic state of ABA influences the transcriptional landscape of its responsive pathways. Transcription factors such as ABI4 and MYB96 have been identified to directly bind to the promoters of NCED (involved in ABA biosynthesis) and CYP707A (involved in ABA catabolism) genes, thereby regulating ABA levels and dormancy. nih.gov
Post-Transcriptional Regulation Mechanisms
While transcriptional control is a major regulatory point, post-transcriptional mechanisms also contribute to the fine-tuning of this compound metabolism. These mechanisms can modulate the stability, translation, and activity of the enzymes involved.
MicroRNAs (miRNAs), small non-coding RNAs, are known to regulate gene expression post-transcriptionally and are involved in various plant processes, including stress responses and nutrient homeostasis. frontiersin.orgfrontiersin.org While the direct regulation of UGT and β-glucosidase transcripts by specific miRNAs in the context of ABA-GE metabolism is an area of ongoing research, the broader role of miRNAs in regulating phytohormone signaling and metabolic pathways is well-established. nih.gov For example, miRNAs are known to be involved in the regulation of phytohormone signals and can modulate the expression of genes involved in various metabolic pathways. The biogenesis of miRNAs themselves is a complex process, and their dysregulation can lead to significant developmental and physiological consequences in plants. escholarship.org
Genetic Studies of this compound Mutants and Transgenic Plants
The functions of genes involved in ABA-GE metabolism have been extensively studied through the generation and analysis of mutants and transgenic plants. These studies have provided valuable insights into the physiological roles of UGTs and β-glucosidases.
Phenotypic Analysis of UGT and β-Glucosidase Mutants
Mutants with altered expression of UGT or β-glucosidase genes exhibit distinct phenotypes related to ABA sensitivity and stress tolerance.
In Arabidopsis, a knockout mutant of UGT71C5 (ugt71c5) displays an ABA-excessive phenotype, including increased drought resistance compared to wild-type plants and ugt71b6 mutants. nih.govresearchgate.net Conversely, loss-of-function mutants of the β-glucosidase AtBG1 (atbg1) show impaired stomatal closure in response to water stress, indicating a reduced ability to release active ABA from the ABA-GE pool. plos.org Similarly, mutants of AtBG2, another β-glucosidase, also show altered osmotic stress responses. nih.gov The bg1 and bg2 single mutants exhibit enhanced sensitivity to drought and salt stress, with the double mutant showing additive effects. oup.com The atbg1 mutant also shows increased stomatal density. plos.org
| Mutant | Gene | Organism | Phenotype | Reference(s) |
| ugt71c5 | UGT71C5 | Arabidopsis thaliana | Increased drought resistance, ABA-excessive phenotype | nih.gov, researchgate.net |
| ugt71b6 | UGT71B6 | Arabidopsis thaliana | Less drought resistant than ugt71c5 | researchgate.net |
| atbg1 | AtBG1 | Arabidopsis thaliana | Impaired stomatal closure, increased stomatal density, enhanced sensitivity to drought and salt stress | oup.com, plos.org |
| atbg2 | AtBG2 | Arabidopsis thaliana | Altered osmotic stress responses, enhanced sensitivity to drought and salt stress | oup.com, nih.gov |
| atbg1/atbg2 | AtBG1/AtBG2 | Arabidopsis thaliana | Additive effects of single mutants, enhanced sensitivity to drought and salt stress | oup.com |
Overexpression and Gene Silencing Approaches
Modulating the expression levels of UGT and β-glucosidase genes through overexpression or gene silencing has further clarified their roles in ABA homeostasis and stress responses.
Overexpression of UGT71C5 in Arabidopsis leads to reduced drought resistance, consistent with an ABA-deficient phenotype. nih.gov Conversely, down-regulation of UGT71C5 enhances drought tolerance. plos.orgnih.gov Similarly, RNA interference (RNAi) plants with low levels of UGT71B6, UGT71B7, and UGT71B8 transcripts show hypersensitivity to exogenous ABA and high salt conditions. nih.gov Ectopic overexpression of UGT71B6 in an atbg1 mutant background exacerbates the ABA-deficient phenotype of the mutant. nih.govnih.gov Overexpression of β-glucosidases, on the other hand, can confer enhanced stress tolerance. For instance, overexpressing either AtBG1 or AtBG2 in Arabidopsis results in significant salt tolerance. oup.com
| Genetic Modification | Gene(s) | Organism | Phenotype | Reference(s) |
| Overexpression | UGT71C5 | Arabidopsis thaliana | Reduced drought resistance | nih.gov |
| Down-regulation/Silencing | UGT71C5 | Arabidopsis thaliana | Enhanced drought tolerance | nih.gov, plos.org |
| RNA interference (RNAi) | UGT71B6, UGT71B7, UGT71B8 | Arabidopsis thaliana | Hypersensitivity to exogenous ABA and high salt | nih.gov |
| Overexpression | AtBG1 or AtBG2 | Arabidopsis thaliana | Significant salt tolerance | oup.com |
| Overexpression | Rice β-glucosidases (e.g., Os4BGlu12, Os4BGlu13) | Arabidopsis thaliana | Longer root and shoot lengths under salt and drought stress | mdpi.com |
Genomic and Transcriptomic Approaches to this compound Research
The advent of high-throughput "omics" technologies has revolutionized the study of this compound metabolism, enabling the identification of novel genes and the analysis of their expression on a genome-wide scale. researchgate.netfrontiersin.orgmdpi.com
Gene Identification and Characterization
Genomic and transcriptomic analyses have been instrumental in identifying and characterizing the gene families responsible for ABA-GE metabolism across various plant species.
In Arabidopsis, the UGT71 family, particularly members like UGT71B6, UGT71B7, UGT71B8, and UGT71C5, have been identified as key players in ABA glucosylation. nih.govnih.govoup.com Biochemical analyses have confirmed that UGT71C5 glucosylates ABA both in vitro and in vivo. nih.gov Similarly, two β-glucosidases, AtBG1 and AtBG2, localized to the endoplasmic reticulum and vacuole respectively, have been shown to hydrolyze ABA-GE to release free ABA. plos.orgnih.govoup.com In rice, several GH1 family β-glucosidases, including Os4BGlu12 and Os4BGlu13, have been shown to hydrolyze ABA-GE. mdpi.com The identification of these gene families has been facilitated by the sequencing of plant genomes and the use of conserved domains, such as the PSPG-box for UGTs, to search protein databases. mdpi.com Transcriptome analyses under specific conditions, such as drought stress or in response to ABA treatment, have further helped to pinpoint candidate genes involved in ABA-GE metabolism. plos.orgnih.govmdpi.com
| Gene Family | Function | Key Genes Identified | Organism(s) | Reference(s) |
| UDP-glucosyltransferases (UGTs) | ABA Glucosylation (Formation of ABA-GE) | UGT71B6, UGT71B7, UGT71B8, UGT71C5 | Arabidopsis thaliana | nih.gov, nih.gov, oup.com |
| AhUGT71K1 | Peanut (Arachis hypogaea) | plos.org | ||
| β-glucosidases (BGs) | ABA-GE Hydrolysis (Release of free ABA) | AtBG1, AtBG2 | Arabidopsis thaliana | oup.com, plos.org, nih.gov |
| Os4BGlu12, Os4BGlu13 | Rice (Oryza sativa) | mdpi.com |
Expression Profiling in Response to Stimuli
The homeostasis of abscisic acid (ABA), a critical phytohormone in plant development and stress response, is intricately regulated through a balance of biosynthesis, catabolism, and conjugation. The formation of this compound (ABA-GE) represents a key metabolic process, converting active ABA into an inactive, transportable, and storable form. The expression of genes encoding the enzymes responsible for the metabolism of ABA-GE is highly responsive to a variety of internal and external stimuli, ensuring that the plant can mount a rapid and localized response to changing conditions.
Abiotic Stress
Abiotic stressors such as drought, temperature fluctuations, and waterlogging trigger significant changes in the transcriptional landscape of genes involved in ABA-GE metabolism. This regulation allows for the rapid release of active ABA from the ABA-GE pool, which is often a faster mechanism than de novo biosynthesis. mdpi.com
Drought and Dehydration: Under drought conditions, plants modulate the expression of genes involved in both the synthesis and hydrolysis of ABA-GE. In the tea plant (Camellia sinensis), for example, drought stress induced the upregulation of genes related to ABA biosynthesis and signaling. nih.gov Crucially, the expression of the BG1 gene, which encodes the ABA-GE degrading enzyme β-D-glucopyranosyl abscisate β-glucosidase, was also triggered. nih.gov This indicates a coordinated response to increase the available pool of active ABA by hydrolyzing stored ABA-GE. nih.gov Similarly, studies have shown that genes encoding key ABA catabolism enzymes, such as the CYP707A family, are induced by dehydrating stresses and subsequent rehydration, highlighting the dynamic control of ABA levels. bioone.org In pear, dehydration stress also affects the transcription of genes encoding key enzymes in both ABA biosynthesis (NCED) and catabolism (CYP707A). researchgate.net
Temperature Stress: Temperature stress, including both cold and heat, elicits complex, organ-specific transcriptional responses in the ABA metabolic pathway. In Arabidopsis thaliana, genes involved in the conjugation of ABA to form ABA-GE (UGT71B6), the hydrolysis of ABA-GE back to active ABA (AtBG1), and the transport of ABA-GE responded to both cold and heat stress. nih.gov The expression patterns were unique to different organs, suggesting that ABA homeostasis is regulated differently throughout the plant to cope with temperature challenges. nih.gov For instance, cold stress strongly activated ABA catabolism in all examined organs, while heat stress resulted in more subtle and selective changes in the expression of CYP707A genes. nih.gov In tea plants, exposure to volatiles from neighboring plants under cold stress led to the upregulation of ABA biosynthesis genes and an increase in the content of both ABA and ABA-GE. oup.com
Waterlogging: In contrast to drought, waterlogging (flooding) can lead to a different set of gene expression changes. In citrus, two ABA-catabolic genes, CYP707A i and ii, were able to differentiate the water stress responses, showing upregulation during flooding and downregulation during drought. researchgate.net This differential regulation underscores the specificity of the plant's molecular response to distinct types of water-related stress.
Table 1: Expression of Key Genes in this compound Metabolism in Response to Abiotic Stimuli
| Gene/Enzyme Family | Function | Plant Species | Stimulus | Observed Expression Change | Reference |
|---|---|---|---|---|---|
| BG1 | Hydrolysis of ABA-GE | Tea Plant (Camellia sinensis) | Drought | Upregulated | nih.gov |
| AtBG1 | Hydrolysis of ABA-GE | Arabidopsis thaliana | Cold/Heat | Organ-specific response | nih.gov |
| UGT71B6 | Conjugation of ABA to form ABA-GE | Arabidopsis thaliana | Cold/Heat | Organ-specific response | nih.gov |
| CYP707A Family | ABA Catabolism | Arabidopsis thaliana | Cold | Strongly activated | nih.gov |
| CYP707A Family | ABA Catabolism | Arabidopsis thaliana | Heat | Subtle activation/repression | nih.gov |
| CYP707A i & ii | ABA Catabolism | Citrus | Drought | Downregulated | researchgate.net |
| CYP707A i & ii | ABA Catabolism | Citrus | Flooding | Upregulated | researchgate.net |
| UGTs | Conjugation of ABA to form ABA-GE | Grapevine (Vitis vinifera) | Exogenous ABA | Affected mRNA abundance | researchgate.net |
Biotic Stress
The regulation of ABA-GE metabolism is also a component of the plant's defense against pathogens and herbivores. In Eucalyptus, infestation by gall wasps triggers a defense response that involves changes in ABA signaling. tu.ac.th Transcriptomic analysis revealed the involvement of BGLU18, a gene encoding a betthis compound beta-glucosidase. tu.ac.thbiorxiv.org This enzyme, which hydrolyzes ABA-GE to release active ABA, is believed to contribute to the initiation of intracellular signaling as part of the plant's early defense mechanism against the infestation. tu.ac.th
Table 2: Expression of Key Genes in this compound Metabolism in Response to Biotic Stimuli
| Gene/Enzyme | Function | Plant Species | Stimulus | Observed Role/Response | Reference |
|---|---|---|---|---|---|
| BGLU18 (betthis compound beta-glucosidase) | Hydrolysis of ABA-GE | Eucalyptus | Gall Wasp Infestation | Contributes to initiation of intracellular signaling | tu.ac.th |
Organ-Specific and Developmental Regulation
Expression profiling studies consistently reveal that the response of ABA and ABA-GE metabolic genes to stimuli is not uniform throughout the plant. nih.gov Transcriptomic analysis in grapevine treated with ABA showed that each organ—including roots, leaves, berries, and shoot tips—had a unique set of gene responses. researchgate.net The greatest number of significantly differentially expressed genes was observed in the roots. researchgate.net A study on Arabidopsis under temperature stress also found that vegetative and reproductive organs in close physical proximity can undergo vastly different transcriptional programs. nih.gov This organ-specific regulation highlights a sophisticated system where ABA homeostasis is differentially managed at the whole-plant level to fine-tune growth, development, and stress adaptation. nih.gov This specificity ensures that responses like stomatal closure in leaves or growth modulation in roots can be independently and appropriately controlled.
Advanced Research Methodologies for A D Glucopyranosyl Abscisate Analysis and Study
Extraction and Purification Techniques for Research Applications
The initial and critical step in the analysis of A-D-Glucopyranosyl abscisate, also known as abscisic acid glucose ester (ABA-GE), from plant tissues is its efficient extraction and purification. Various methods have been developed and refined to isolate ABA-GE from complex plant matrices, ensuring the removal of interfering substances that could compromise subsequent analysis.
A common approach involves grinding plant material, often frozen in liquid nitrogen to halt metabolic activity, and extracting the hormones with a solvent mixture. scielo.br A frequently used extraction solvent is a combination of methanol (B129727), water, and acetic acid. scielo.br For instance, one method adapted for analyzing ABA and its metabolites in Bauhinia variegata leaves involved extracting 50 mg of ground leaf tissue with a methanol:water:acetic acid (10:89:1) solution. scielo.br Similarly, for strawberry fruit analysis, an 80% methanol in water solution was found to be effective for hormone extraction. researchgate.net
Following the initial extraction, purification is typically achieved using solid-phase extraction (SPE). scielo.br SPE cartridges, such as Oasis MCX or C18 columns, are widely used to separate ABA and its conjugates from other plant compounds. scielo.brresearchgate.netresearchgate.net The process involves conditioning the cartridge, loading the crude extract, washing away impurities, and finally eluting the fraction containing ABA-GE. scielo.br For example, a method for Cistus albidus plants involved a simple extraction/centrifugation process followed by injection into the analytical system. researchgate.net The choice of solvents for washing and elution is critical to achieve a clean sample. For instance, after loading the extract onto a conditioned SPE cartridge, it can be washed with a methanol:water:acetic acid (10:89:1) solution and then eluted with a higher concentration of methanol, such as methanol:water:acetic acid (80:19:1). scielo.br
Solvent partitioning is another technique that has been employed, although it requires careful selection of solvents to avoid losses of the target compound. It has been noted that while diethyl ether can effectively separate ABA from ABA-GE, using ethyl acetate (B1210297) for partitioning can lead to significant losses of ABA-GE from the aqueous phase. researchgate.net
For synthetic and purification purposes on a larger scale, such as for producing standards, column chromatography is utilized. A method for synthesizing ABA-GE involved purification via silica (B1680970) gel column chromatography. nih.govnih.gov
The table below summarizes common extraction and purification steps.
| Step | Description | Common Reagents/Materials |
| Homogenization | Grinding of plant tissue to break cell walls and release intracellular contents. | Liquid nitrogen, mortar and pestle. |
| Extraction | Soaking the homogenized tissue in a solvent to dissolve the target compounds. | Methanol/water/acetic acid mixtures, acetone/water/acetic acid mixtures. scielo.br |
| Purification | Separation of the target compound from other extracted substances. | Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis MCX), solvent partitioning. scielo.brresearchgate.net |
| Concentration | Removal of the solvent to concentrate the purified sample. | Nitrogen stream, vacuum drying. scielo.br |
Quantitative Analysis by Advanced Spectrometric Methods
Once extracted and purified, the precise quantification of this compound is performed using advanced spectrometric methods. These techniques offer high sensitivity and specificity, which are crucial for detecting the often low endogenous levels of phytohormones.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of ABA-GE. researchgate.netresearchgate.net This method couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
The analytical process typically involves injecting the purified extract into an LC system equipped with a reversed-phase column, such as a C18 column. scielo.brnih.gov A gradient elution using a mobile phase, often consisting of water and a solvent like methanol or acetonitrile (B52724) with an acid modifier (e.g., acetic acid or formic acid), separates the different compounds in the extract based on their physicochemical properties. scielo.brnih.gov
Following separation, the eluate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, typically operated in the negative ion mode for ABA and its metabolites. scielo.brnih.gov The mass spectrometer is then operated in the multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This involves selecting the specific precursor ion for ABA-GE (e.g., m/z 425.1) and one or more of its characteristic product ions (e.g., m/z 263.0) after collision-induced dissociation. nih.gov This high specificity minimizes interference from the complex plant matrix. scielo.br
To ensure accuracy, deuterium-labeled internal standards (e.g., d5-ABA-GE) are often added to the sample at the beginning of the extraction process. researchgate.net This allows for the correction of any analyte loss during sample preparation and accounts for matrix effects, which can suppress or enhance the ionization of the target analyte. scielo.br
A study on Arabidopsis thaliana leaves developed an HPLC-MS/MS method with a linear range of 0.3920–196.0 ng/mL for ABA-GE. nih.gov The recoveries for ABA-GE were reported to be between 64.8% and 91.9%, depending on the concentration. nih.gov
| Parameter | Typical Value/Condition |
| Chromatography Column | Reversed-phase C18. scielo.brnih.gov |
| Mobile Phase | Water and Methanol/Acetonitrile with 0.04-0.1% Acetic or Formic Acid. scielo.brnih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative. scielo.brnih.gov |
| MS Detection Mode | Multiple Reaction Monitoring (MRM). researchgate.netnih.gov |
| Precursor Ion (m/z) | 425.1 ([M-H]⁻). nih.gov |
| Product Ion (m/z) | 263.0. nih.gov |
| Internal Standard | Deuterium-labeled ABA-GE (e.g., d5-ABA-GE). researchgate.net |
Gas-Liquid Chromatography with Electron Capture Detection (GC-ECD)
Prior to the widespread adoption of LC-MS/MS, gas chromatography (GC) coupled with an electron capture detector (ECD) was a common method for phytohormone analysis. researchgate.netscience.gov GC-ECD is highly sensitive to electronegative compounds. scioninstruments.com
For GC analysis, ABA-GE must first be derivatized to increase its volatility and thermal stability. researchgate.netspringernature.com A common derivatization step is methylation. wur.nl One method involved quantitating ABA-GE as its tetraacetate derivative. researchgate.net This derivatization step adds complexity to the sample preparation process. scielo.br
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. wur.nl The ECD detects the electron-capturing derivatives as they elute from the column. scioninstruments.com The detector contains a radioactive source (e.g., Nickel-63) that emits beta particles, creating a constant current. scioninstruments.com When an electronegative compound passes through, it captures some of the electrons, causing a decrease in the current, which is registered as a peak. scioninstruments.com
While highly sensitive, GC-ECD is generally less specific than LC-MS/MS and can be more susceptible to interferences from the sample matrix if purification is not thorough. wur.nl
Isotope Labeling Experiments (e.g., ¹⁸O, ¹⁴C, ²H)
Isotope labeling is a powerful tool for studying the biosynthesis, metabolism, and transport of this compound. By introducing isotopically labeled precursors or the compound itself into a plant system, researchers can trace its fate.
¹⁴C-labeling : Feeding plants with [¹⁴C]ABA has been used to study its conversion to ABA-GE. researchgate.net For example, when (±)-[2-¹⁴C]ABA was supplied to tomato shoots, the formation of its glucose ester was observed. researchgate.net These experiments have shown that ABA-GE can be a stable metabolite, persisting for several days after the initial feeding. annualreviews.org In adzuki bean seedlings, the use of [¹⁴C]UDPG (uridine diphosphate (B83284) glucose) helped characterize the activity of the enzyme responsible for glucosylation. nih.gov
²H-labeling (Deuterium) : Deuterium-labeled ABA (d-ABA) is frequently used as an internal standard for quantification by mass spectrometry. researchgate.net It can also be used in metabolic studies. For instance, feeding deuterated ABA to maize cell cultures was used to study the formation of its catabolite, phaseic acid. researchgate.net The use of ²H₂O has also been employed to measure the size of the ABA precursor pool. annualreviews.org
¹⁸O-labeling : The use of ¹⁸O₂ and H₂¹⁸O has been instrumental in elucidating the ABA biosynthetic pathway. annualreviews.org These studies helped confirm that oxygen atoms are incorporated into the ABA molecule from both molecular oxygen and water. annualreviews.org While primarily used for studying ABA biosynthesis, this technique provides the foundation for understanding the origin of the ABA moiety that is subsequently conjugated to form ABA-GE.
These labeling experiments, often combined with the analytical techniques described above, provide dynamic information about the turnover and flux through different metabolic pathways involving ABA-GE.
Cellular Compartmentation Techniques
Understanding the subcellular location of this compound is crucial for understanding its physiological role. It is generally considered a storage form of ABA, and its sequestration in specific organelles is a key aspect of its function. researchgate.net
ABA-GE is known to be stored in the vacuole and the endoplasmic reticulum (ER). researchgate.netmdpi.commdpi.com The transport of ABA-GE into the vacuole is an active process, mediated by both proton gradient-driven transporters and ATP-Binding Cassette (ABC) transporters. researchgate.netnih.gov This compartmentation allows for the rapid release of active ABA through the action of β-glucosidases, which are also localized in these compartments, in response to stress signals. researchgate.netplos.org
Various techniques are used to study this compartmentation. These can include the isolation of intact organelles, such as vacuoles and protoplasts, followed by analysis of their contents. nih.gov Another approach is immunocytochemistry, using antibodies against ABA, which can provide a visual representation of its distribution within the cell, although this does not always distinguish between free ABA and its conjugates.
Dimethyl Sulfoxide (B87167) (DMSO) Compartmentation
A specific chemical method for studying metabolite compartmentation involves the use of dimethyl sulfoxide (DMSO). nih.govcapes.gov.br This technique is based on the principle that brief treatment of plant cells or tissues with DMSO can selectively permeabilize the plasma membrane while having a much smaller effect on the tonoplast (the vacuolar membrane). nih.govcapes.gov.br
This differential permeability allows for the release of metabolites from the cytoplasm, while the contents of the vacuole are largely retained. By analyzing the composition of the efflux and the remaining cellular content, researchers can estimate the distribution of a metabolite, such as ABA-GE, between the cytoplasm and the vacuole.
Studies have shown that DMSO concentrations of 5% to 10% can cause the release of cytoplasmic pools of compounds like amino acids, while vacuolar contents are better retained. nih.govcapes.gov.br This method offers a relatively simple, albeit indirect, way to probe the subcellular distribution of small molecules in living plant cells. nih.gov
Vacuole Isolation from Protoplasts
The sequestration of this compound (ABA-GE) within the cell is a critical aspect of its function as a storage form of abscisic acid (ABA). Research has demonstrated that ABA-GE is predominantly stored in the vacuole, effectively removing it from the pool of active ABA in the cytosol. oup.comnih.gov To study this compartmentation directly, researchers employ sophisticated methods to isolate intact vacuoles from plant cells. The process typically begins with the enzymatic removal of the cell wall to generate protoplasts. scispace.comscirp.org
The isolation procedure involves several key steps. First, plant tissue, such as mesophyll leaves, is digested with a solution containing cell wall-degrading enzymes like cellulase (B1617823) and macerozyme in an osmoticum, such as mannitol, to maintain the integrity of the resulting protoplasts. scispace.comscirp.org Once the protoplasts are released, they are gently lysed to release the vacuoles. This is often achieved through a controlled osmotic shock, a thermal shock, or a combination of both. scispace.comresearchgate.net For example, protoplasts can be subjected to a gentle osmotic shock which causes the plasma membrane to rupture while leaving the more resilient tonoplast (vacuolar membrane) intact. nih.gov
Following lysis, the released vacuoles are purified from the cellular debris. A common and effective method is density gradient centrifugation. researchgate.netnih.gov The lysate is layered onto a discontinuous gradient made of a substance like Ficoll, and centrifugation separates the organelles based on their density. nih.gov Intact vacuoles, being less dense, typically accumulate at the interface of lower-concentration Ficoll layers (e.g., between 5% and 10% Ficoll), allowing for their collection. nih.gov The purity of the isolated vacuole fraction is then assessed using marker enzyme assays and microscopy to check for contamination from other cellular compartments like the cytoplasm or chloroplasts. oup.comnih.gov
Studies utilizing these methods have provided direct evidence for the vacuolar sequestration of ABA-GE. Research on Vicia faba mesophyll cells showed that while the isolated vacuoles contained a minority of the cell's total free ABA (much of which was likely due to cytoplasmic contamination), they held the vast majority of the ABA-GE. oup.comnih.gov This finding supports the hypothesis that the vacuole serves as the primary storage site for this conjugated form of ABA. nih.gov
Table 1: Subcellular Compartmentation of ABA and this compound in Vicia faba Mesophyll Cells
| Compound | Percentage in Protoplasts (%) | Percentage in Isolated Vacuoles (%) |
|---|---|---|
| Abscisic Acid (ABA) | 100 | 22 |
| This compound (ABA-GE) | 100 | 91 |
Data sourced from studies on Vicia faba leaf protoplasts. oup.comnih.gov
Future Research Directions and Biotechnological Potential
Elucidation of Uncharacterized A-D-Glucopyranosyl Abscisate Transport Mechanisms
This compound (ABA-GE), the glucose-conjugated form of the plant hormone abscisic acid (ABA), is a key player in ABA homeostasis. Its transport across cellular membranes is crucial for its function as a long-distance signal and a storage form of ABA. While some transport mechanisms have been identified, a complete understanding remains elusive.
Research in Arabidopsis thaliana has shown that the import of ABA-GE into mesophyll vacuoles is not mediated by a single, specific transporter but rather by at least two distinct mechanisms: proton gradient-driven transporters and ATP-binding cassette (ABC) transporters. nih.govnih.gov Specifically, some vacuolar ABCC-type ABC transporters have been shown to facilitate ABA-GE transport. nih.gov However, these transport systems exhibit a low affinity for ABA-GE, suggesting they may be multispecific transporters involved in the sequestration of various conjugated metabolites. nih.govnih.gov
The identity of the specific transporters involved in moving ABA-GE across the tonoplast (vacuolar membrane) and other organellar membranes, such as the endoplasmic reticulum, is still largely unknown. mdpi.comresearchgate.net While plasma membrane-localized transporters for ABA have been identified, dedicated transporters for ABA-GE that would facilitate its movement between cells and tissues are yet to be fully characterized. mdpi.comusp.br The possibility of specific transporters for ABA-GE being involved in its transport across different organelles has been suggested, but not yet confirmed. mdpi.com Future research is needed to identify and characterize these unknown transporters to fully comprehend the dynamics of ABA-GE movement and its role in plant signaling. researchgate.net
Understanding the Full Spectrum of this compound-Related β-Glucosidases
The release of active ABA from the inactive storage form, ABA-GE, is catalyzed by enzymes called β-glucosidases. This rapid hydrolysis is a critical step in a plant's response to stress. nih.govmedchemexpress.comglpbio.com Several β-glucosidases with the ability to hydrolyze ABA-GE have been identified in various plant species.
In Arabidopsis, AtBG1, located in the endoplasmic reticulum, and AtBG2, located in the vacuole, are two well-characterized β-glucosidases that release ABA from ABA-GE. mdpi.comsut.ac.th The loss of AtBG1 function leads to altered stomatal closure and increased sensitivity to abiotic stress. sut.ac.th In rice (Oryza sativa), a screen of several recombinant β-glucosidases revealed that many could hydrolyze ABA-GE. nih.gov Notably, Os4BGlu12 and Os4BGlu13 showed the highest activity. nih.gov A cluster of genes on rice chromosome 4, including Os4BGlu9, Os4BGlu10, and Os4BGlu11, also encode β-glucosidases that act on ABA-GE. nih.govresearchgate.net
Despite these discoveries, it is likely that a broader spectrum of β-glucosidases with varying affinities, subcellular localizations, and expression patterns are involved in regulating ABA homeostasis. The fact that nearly all tested rice β-glucosidases showed some activity towards ABA-GE suggests a degree of redundancy and also the potential for fine-tuned regulation under different conditions. nih.gov Further research is necessary to identify and characterize the complete set of β-glucosidases that can hydrolyze ABA-GE in different plant species and tissues. Understanding their specific roles will provide a more detailed picture of how plants rapidly mobilize ABA in response to developmental and environmental cues. mdpi.comnih.gov
Refining the Role of this compound in Specific Developmental Transitions
ABA-GE is not just a stress-responsive molecule; it also plays a significant role in various developmental transitions in plants, including seed dormancy, germination, and flowering. nih.govmdpi.comd-nb.info The regulation of ABA levels, partly through the synthesis and hydrolysis of ABA-GE, is critical for these processes.
Seed Dormancy and Germination: ABA is a key hormone in inducing and maintaining seed dormancy. nih.govmdpi.comresearchgate.net The balance between ABA and gibberellins (B7789140) (GA) is crucial in the switch from dormancy to germination. nih.gov While de novo synthesis of ABA is important, the release of ABA from ABA-GE provides a rapid mechanism to control ABA levels during these transitions. plos.orgnih.gov For instance, the expression of genes encoding β-glucosidases that hydrolyze ABA-GE is upregulated during germination. plos.org However, the precise contribution of ABA-GE hydrolysis versus de novo synthesis to the ABA pool that regulates dormancy and germination under different conditions needs further clarification. nih.govnih.gov
Flowering: The transition from vegetative growth to flowering is another critical developmental stage influenced by ABA. mdpi.comnih.govresearchgate.net ABA can affect flowering time, and this effect is often dependent on environmental conditions such as day length and water availability. mdpi.comfrontiersin.org While the focus has often been on ABA itself, the role of ABA-GE in regulating the ABA pool available to influence flowering is an area requiring more detailed investigation. It is plausible that the transport and hydrolysis of ABA-GE contribute to the localized changes in ABA concentration that fine-tune the timing of flowering in response to internal and external signals. researchgate.net
Harnessing this compound Homeostasis for Enhanced Crop Resilience
The ability of plants to withstand abiotic stresses such as drought and salinity is intrinsically linked to ABA signaling. frontiersin.orgmdpi.com Manipulating ABA levels has been a long-standing goal for developing stress-tolerant crops. frontiersin.orgmdpi.com Targeting the homeostasis of ABA-GE offers a promising strategy to achieve this.
By modulating the expression of genes involved in ABA-GE synthesis (UDP-glucosyltransferases) and hydrolysis (β-glucosidases), it is possible to alter the plant's capacity to store and release active ABA. plos.orgfrontiersin.org Overexpression of β-glucosidases that hydrolyze ABA-GE has been shown to increase ABA levels and enhance drought tolerance in some plant species. plos.org Conversely, enhancing the capacity to form ABA-GE could lead to plants with altered growth characteristics or stress responses.
For example, transgenic rice lines expressing certain β-glucosidases exhibited longer roots and shoots under salt and drought stress. nih.gov This suggests that fine-tuning ABA-GE metabolism can have beneficial effects on plant growth under adverse conditions. Future research should focus on identifying the most effective gene targets and expression strategies for different crop species to optimize stress resilience without negatively impacting yield. frontiersin.org
Application of Advanced Multi-Omics Approaches
To gain a comprehensive understanding of the complex regulatory networks involving ABA-GE, the application of advanced multi-omics approaches is essential. These technologies, including transcriptomics, proteomics, and metabolomics, allow for a systems-level view of the molecular changes occurring in response to altered ABA-GE levels or in different genetic backgrounds.
Transcriptomics: Transcriptomic analyses have already revealed that ABA treatment significantly alters the expression of a vast number of genes, including those involved in ABA metabolism itself. d-nb.infonih.gov By comparing the transcriptomes of wild-type plants with mutants deficient in ABA-GE transport or metabolism, researchers can identify downstream target genes and regulatory networks. d-nb.info
Proteomics: Proteomic studies can identify changes in protein abundance in response to ABA, providing insights into the functional consequences of ABA signaling. acs.orgacs.orgresearchgate.netoup.com For example, proteomic analysis of Arabidopsis roots revealed proteins whose abundance is dependent on both ABA and G-protein signaling. acs.org Phosphoproteomics, a sub-discipline of proteomics, can identify proteins that are phosphorylated in an ABA-dependent manner, revealing key components of the signaling cascade. researchgate.net
By integrating these multi-omics datasets, researchers can build more accurate models of ABA-GE function and its interaction with other signaling pathways. This will be crucial for identifying novel targets for crop improvement and for a deeper understanding of this important plant hormone conjugate.
Q & A
Q. What is the physiological role of β-D-glucopyranosyl abscisate (ABA-GE) in plant stress responses?
ABA-GE serves as a hydrolyzable storage form of abscisic acid (ABA), enabling rapid ABA release under abiotic stress (e.g., dehydration, salt stress) via β-glucosidase activity. This mechanism allows plants to maintain ABA homeostasis and activate stress-responsive pathways . Methodology :
Q. How is ABA-GE detected and quantified in plant tissues?
ABA-GE is typically identified using chromatographic and mass spectrometry techniques. Methodology :
Q. What enzymes are responsible for ABA-GE synthesis and hydrolysis?
- Synthesis : ABA-glucosyltransferase (EC 2.4.1.263) transfers glucose from UDP-glucose to ABA, forming ABA-GE .
- Hydrolysis : β-glucosidases (EC 3.2.1.175) in the vacuole and endoplasmic reticulum cleave ABA-GE to release free ABA . Methodology :
- Recombinant enzyme assays with purified proteins and substrates (e.g., UDP-glucose for synthesis; ABA-GE for hydrolysis).
- Monitor reaction kinetics via spectrophotometry or LC-MS .
Advanced Research Questions
Q. How do subcellular compartmentalization and transport mechanisms regulate ABA-GE dynamics?
ABA-GE accumulates in vacuoles and the endoplasmic reticulum (ER), with transport mediated by ATP-binding cassette (ABC) transporters and proton antiporters. Compartmentalization ensures ABA release is spatially and temporally controlled during stress . Methodology :
Q. What experimental contradictions exist in ABA-GE research, and how can they be resolved?
Contradiction : Discrepancies in reported ABA-GE hydrolysis rates under identical stress conditions. Resolution :
Q. How does ABA-GE interact with other ABA metabolites (e.g., phaseic acid) under prolonged stress?
ABA-GE hydrolysis competes with ABA oxidation pathways. Under chronic stress, ABA-GE pools may deplete, shifting toward irreversible catabolites like phaseic acid. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
